

Check Availability & Pricing

# Designing a Clinical Trial Protocol for Pirepemat in Parkinson's Disease Patients

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Pirepemat |           |
| Cat. No.:            | B8217989  | Get Quote |

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

#### 1.0 Abstract

This document outlines a comprehensive Phase IIb clinical trial protocol to evaluate the efficacy and safety of **Pirepemat**, an investigational drug, for the treatment of motor and non-motor symptoms in patients with Parkinson's disease (PD). **Pirepemat** is a novel small molecule that acts as an antagonist at the 5-HT7 and alpha-2 receptors, which is designed to enhance cortical neurotransmission of dopamine and noradrenaline.[1][2][3] This protocol details the study rationale, objectives, patient population, study design, treatment plan, efficacy and safety assessments, and data analysis considerations. The primary objective is to assess the efficacy of **Pirepemat** in reducing the frequency of falls in individuals with Parkinson's disease.[1]

#### 2.0 Introduction

Parkinson's disease is a progressive neurodegenerative disorder characterized by motor symptoms such as bradykinesia, rigidity, tremor, and postural instability. Falls are a common and debilitating complication of Parkinson's disease, leading to significant morbidity and reduced quality of life. **Pirepemat** (formerly known as IRL752) is being developed to address this unmet medical need. By modulating the 5-HT7 and alpha-2 receptors, **Pirepemat** is believed to strengthen nerve cell signaling in the prefrontal cortex, leading to increased levels of dopamine and noradrenaline. This proposed mechanism of action may improve balance and



reduce the risk of falls in people with Parkinson's. A previous Phase IIb study (REACT-PD) investigated the efficacy and safety of **Pirepemat** in reducing fall frequency. This protocol builds upon the findings of that study to further elucidate the therapeutic potential of **Pirepemat**.

#### 3.0 Study Objectives

#### 3.1 Primary Objective:

 To evaluate the efficacy of Pirepemat compared to placebo in reducing the frequency of falls in patients with Parkinson's disease.

#### 3.2 Secondary Objectives:

- To assess the effect of Pirepemat on motor aspects of experiences of daily living, as measured by the Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS) Part II.
- To evaluate the impact of Pirepemat on cognitive function using the Montreal Cognitive Assessment (MoCA).
- To assess changes in neuropsychiatric symptoms using the Neuropsychiatric Inventory (NPI).
- To evaluate the effect of Pirepemat on balance and gait using the Tandem Walking Test and the Single Leg Stance Test.
- To assess the overall clinical impression of severity and improvement using the Clinician's Global Impression of Severity (CGI-S) and Improvement (CGI-I) scales.
- To evaluate the safety and tolerability of **Pirepemat** in patients with Parkinson's disease.
- To characterize the pharmacokinetic (PK) profile of Pirepemat.

#### 4.0 Study Design

This will be a Phase IIb, multicenter, randomized, double-blind, placebo-controlled, parallel-group study. Eligible patients will be randomized in a 1:1:1 ratio to one of two dose levels of

## Methodological & Application



**Pirepernat** or placebo, administered three times daily (t.i.d.) for 12 weeks as an adjunct to their stable anti-Parkinson's medication.

#### 5.0 Patient Population

#### 5.1 Inclusion Criteria:

- Male or female patients aged 40-85 years.
- Diagnosis of idiopathic Parkinson's disease according to the UK Parkinson's Disease Society Brain Bank criteria.
- Modified Hoehn and Yahr score of ≥2.5 in the "on" state.
- History of recurrent falls (at least 2 falls in the 4 weeks prior to baseline).
- Montreal Cognitive Assessment (MoCA) score between 10 and 26 at screening.
- Stable regimen of anti-Parkinson's medications for at least 30 days prior to baseline.
- · Availability of a responsible caregiver.
- Willing and able to provide written informed consent.

#### 5.2 Exclusion Criteria:

- · Atypical parkinsonism.
- Presence of other neurological or medical conditions that could affect balance and gait.
- Deep brain stimulation or other surgical treatments for Parkinson's disease.
- Use of medications known to cause falls.
- History of significant psychiatric illness other than that associated with Parkinson's disease.
- Clinically significant laboratory abnormalities at screening.
- Participation in another clinical trial within 30 days of screening.



#### 6.0 Treatment Plan

- Investigational Product: Pirepemat (Dose 1 and Dose 2) or matching placebo tablets.
- Dosage and Administration: Patients will be randomized to receive one of two doses of
   Pirepemat or placebo, administered orally three times a day for 84 days (12 weeks). Dosing
   will begin with a one-week titration period at half the target dose, followed by 10 weeks at the
   full dose, and a one-week de-escalation period.
- Concomitant Medications: Patients will continue their stable regimen of anti-Parkinson's medications throughout the study.

#### 7.0 Experimental Protocols

- 7.1 Screening and Baseline Period (4 weeks prior to randomization):
- Informed consent will be obtained.
- Medical history and demographic data will be recorded.
- Physical and neurological examinations will be performed.
- Inclusion and exclusion criteria will be verified.
- Patients will be instructed to maintain a daily fall diary for 4 weeks to establish a baseline fall frequency.
- Baseline assessments will be conducted (see Section 8.0 and Table 2).
- 7.2 Randomization and Treatment Period (12 weeks):
- Eligible patients will be randomized to one of the three treatment arms.
- The investigational product will be dispensed.
- Patients will continue to record falls in their daily diary.
- Efficacy and safety assessments will be performed at scheduled visits.

## Methodological & Application





#### 7.3 End of Treatment and Follow-up:

- A final set of assessments will be performed at the end of the 12-week treatment period.
- A follow-up safety assessment will be conducted 2 weeks after the last dose of the investigational product.

#### 8.0 Efficacy and Safety Assessments

#### 8.1 Efficacy Assessments:

- Fall Diary: Patients will record the number of falls each day throughout the study. This will be the primary measure of efficacy.
- Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS): This scale will be used to assess both motor and non-motor aspects of Parkinson's disease. Part II (Motor Experiences of Daily Living) will be a key secondary endpoint. The scale is divided into four parts: Part I (Non-Motor Experiences of Daily Living), Part II (Motor Experiences of Daily Living), Part III (Motor Examination), and Part IV (Motor Complications). Each item is scored on a 0 (normal) to 4 (severe) scale.
- Montreal Cognitive Assessment (MoCA): This is a 10-minute, 30-point test that assesses
  multiple cognitive domains, including attention, executive function, memory, language, and
  visuospatial skills.
- Neuropsychiatric Inventory (NPI): This is a caregiver-based interview that assesses 12
  neuropsychiatric domains common in dementia, including delusions, hallucinations,
  agitation, depression, anxiety, apathy, irritability, euphoria, disinhibition, aberrant motor
  behavior, nighttime disturbances, and appetite/eating changes.
- Tandem Walking Test: Patients will be asked to walk in a straight line, placing the heel of one
  foot directly in front of the toe of the other. The number of steps taken without a misstep will
  be recorded.
- Single Leg Stance Test: Patients will be asked to stand on one leg for as long as possible, up to a maximum of 30 seconds. The time in seconds will be recorded.



• Clinician's Global Impression of Severity (CGI-S) and Improvement (CGI-I): The CGI-S is a 7-point scale used by the clinician to rate the severity of the patient's illness. The CGI-I is a 7-point scale used by the clinician to rate the change in the patient's condition from baseline.

#### 8.2 Safety Assessments:

- Monitoring and recording of all adverse events (AEs) and serious adverse events (SAEs).
- Physical examinations.
- · Vital signs.
- 12-lead electrocardiograms (ECGs).
- Clinical laboratory tests (hematology, chemistry, and urinalysis).
- 8.3 Pharmacokinetic (PK) Assessments:
- Blood samples will be collected at specified time points to determine the plasma concentrations of Pirepemat.

#### 9.0 Data Presentation

Table 1: Quantitative Data Summary



| Parameter               | Details                                                             |
|-------------------------|---------------------------------------------------------------------|
| Study Phase             | IIb                                                                 |
| Number of Patients      | Approximately 150                                                   |
| Treatment Arms          | 3 (Pirepemat Dose 1, Pirepemat Dose 2, Placebo)                     |
| Randomization Ratio     | 1:1:1                                                               |
| Treatment Duration      | 12 weeks (84 days)                                                  |
| Dosage Regimen          | Oral, three times daily (t.i.d.)                                    |
| Primary Endpoint        | Change in fall frequency from baseline to the end of treatment      |
| Key Secondary Endpoints | Change in MDS-UPDRS Part II total score, Change in MoCA total score |

| PK Sampling Timepoints| Pre-dose and at specified times post-dose at Week 6 and Week 11 |

Table 2: Schedule of Assessments



| Assess<br>ment                           | Screeni<br>ng  | Baselin<br>e (Week<br>0) | Week 2 | Week 6 | Week 11 | Week 12<br>(End of<br>Treatme<br>nt) | Week 14<br>(Follow-<br>up) |
|------------------------------------------|----------------|--------------------------|--------|--------|---------|--------------------------------------|----------------------------|
| Informed<br>Consent                      | x              |                          |        |        |         |                                      |                            |
| Demogra<br>phics &<br>Medical<br>History | X              |                          |        |        |         |                                      |                            |
| Physical<br>&<br>Neurologi<br>cal Exam   | X              | X                        |        |        |         | X                                    | Х                          |
| Inclusion/<br>Exclusion<br>Criteria      | X              | X                        |        |        |         |                                      |                            |
| Fall Diary                               | X (4<br>weeks) | X                        | X      | X      | X       | X                                    |                            |
| MDS-<br>UPDRS                            |                | X                        |        |        |         | X                                    |                            |
| MoCA                                     | Х              | Х                        |        |        |         | Х                                    |                            |
| NPI                                      |                | Х                        |        |        |         | Х                                    |                            |
| Tandem<br>Walking<br>Test                |                | Х                        |        | Х      |         | Х                                    |                            |
| Single<br>Leg<br>Stance<br>Test          |                | Х                        |        | Х      |         | Х                                    |                            |



| Assess<br>ment                     | Screeni<br>ng | Baselin<br>e (Week<br>0) | Week 2 | Week 6 | Week 11 | Week 12<br>(End of<br>Treatme<br>nt) | Week 14<br>(Follow-<br>up) |
|------------------------------------|---------------|--------------------------|--------|--------|---------|--------------------------------------|----------------------------|
| CGI-S /                            |               | X                        |        | X      |         | X                                    |                            |
| Vital<br>Signs                     | Х             | X                        | Х      | X      | X       | Х                                    | Х                          |
| ECG                                | Х             | Х                        |        |        |         | Х                                    |                            |
| Clinical<br>Laborator<br>y Tests   | Х             | ×                        |        |        |         | Х                                    | Х                          |
| Adverse<br>Event<br>Monitorin<br>g |               | Х                        | Х      | Х      | Х       | Х                                    | Х                          |
| Pharmac<br>okinetic<br>Sampling    |               |                          |        | Х      | Х       |                                      |                            |

| Dispense Investigational Product| | X | X | X | X | I |

10.0 Mandatory Visualizations





Click to download full resolution via product page

Caption: Proposed signaling pathway of **Pirepemat** in Parkinson's disease.





Click to download full resolution via product page

Caption: Clinical trial workflow for the **Pirepemat** study.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. smchealth.org [smchealth.org]
- 2. hypersomniafoundation.org [hypersomniafoundation.org]
- 3. The Neuropsychiatric Inventory: Development and Applications PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Designing a Clinical Trial Protocol for Pirepemat in Parkinson's Disease Patients]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8217989#designing-a-clinical-trial-protocol-for-pirepemat-in-parkinson-s-patients]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com